molecular formula C19H21N5O B2750291 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile CAS No. 1808879-76-6

3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile

Cat. No. B2750291
M. Wt: 335.411
InChI Key: LLTYVHOXJAAZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism Of Action

The exact mechanism of action of 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.

Biochemical And Physiological Effects

Studies have shown that 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile can significantly reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. However, its high cost and limited availability may pose challenges for researchers.

Future Directions

There are several potential future directions for research on 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile. One area of interest is the development of novel drug formulations that can improve its bioavailability and therapeutic efficacy. Another direction is to investigate its potential use in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential drug targets for the treatment of inflammatory diseases.
In conclusion, 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile is a promising compound with potential applications in drug development. Its potent anti-inflammatory and analgesic properties make it a valuable tool for studying the mechanisms of inflammation and pain. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various inflammatory conditions.

Synthesis Methods

The synthesis of 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile involves the reaction of 3-(2-amino-5-methylphenyl)propanoic acid with 2-chloro-4,4-dimethylpiperidine and potassium cyanide. The resulting product is then treated with pyrazine-2-carboxylic acid to obtain the final compound.

Scientific Research Applications

3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile has been extensively studied for its potential use in drug development. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

IUPAC Name

3,3-dimethyl-1-[3-(pyrazin-2-ylamino)benzoyl]piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-19(2)7-4-10-24(16(19)12-20)18(25)14-5-3-6-15(11-14)23-17-13-21-8-9-22-17/h3,5-6,8-9,11,13,16H,4,7,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTYVHOXJAAZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.